N-(2-(1H-indol-3-yl)ethyl)-2-(3-phenylureido)thiazole-4-carboxamide

Description

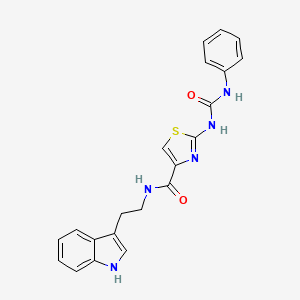

N-(2-(1H-Indol-3-yl)ethyl)-2-(3-phenylureido)thiazole-4-carboxamide is a heterocyclic compound featuring a thiazole core substituted with a phenylurea group at position 2 and a carboxamide-linked indole moiety at position 4. The compound’s synthesis likely involves coupling reactions between thiazole carboxylic acid derivatives and amines, as observed in analogous compounds .

Properties

IUPAC Name |

N-[2-(1H-indol-3-yl)ethyl]-2-(phenylcarbamoylamino)-1,3-thiazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N5O2S/c27-19(22-11-10-14-12-23-17-9-5-4-8-16(14)17)18-13-29-21(25-18)26-20(28)24-15-6-2-1-3-7-15/h1-9,12-13,23H,10-11H2,(H,22,27)(H2,24,25,26,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFGYPBWWWDRLNH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)NC2=NC(=CS2)C(=O)NCCC3=CNC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(1H-indol-3-yl)ethyl)-2-(3-phenylureido)thiazole-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic or basic conditions.

Introduction of the Indole Moiety: The indole moiety can be introduced via a Fischer indole synthesis, where phenylhydrazine reacts with ketones or aldehydes in the presence of an acid catalyst.

Coupling Reactions: The final step involves coupling the indole derivative with the thiazole ring through a urea linkage. This can be achieved using reagents such as carbonyldiimidazole (CDI) or triphosgene under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-(2-(1H-indol-3-yl)ethyl)-2-(3-phenylureido)thiazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: The nitro group, if present, can be reduced to an amine using hydrogenation or metal hydrides.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)

Reduction: Palladium on carbon (Pd/C), sodium borohydride (NaBH₄)

Substitution: Sodium hydride (NaH), alkyl halides

Major Products

Oxidation: Formation of indole-3-carboxylic acid derivatives

Reduction: Formation of amine derivatives

Substitution: Formation of alkylated thiazole derivatives

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions.

Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(2-(1H-indol-3-yl)ethyl)-2-(3-phenylureido)thiazole-4-carboxamide involves its interaction with specific molecular targets. The indole moiety can interact with proteins through π-π stacking and hydrogen bonding, while the thiazole ring can participate in coordination with metal ions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Key Observations :

Comparison :

- DCC-mediated coupling offers high yields but requires purification to remove dicyclohexylurea byproducts.

- Mixed anhydride methods avoid such byproducts but may demand stricter temperature control .

Biological Activity

N-(2-(1H-indol-3-yl)ethyl)-2-(3-phenylureido)thiazole-4-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its biochemical properties, mechanisms of action, and research findings, supported by case studies and data tables.

Chemical Structure and Properties

The compound features a thiazole ring, an indole moiety, and a phenylureido group, which contribute to its diverse biological activities. The structural formula can be represented as:

This structure allows for interactions with various biological targets, making it a candidate for therapeutic applications.

The mechanism of action involves the compound's ability to interact with specific enzymes and receptors. The thiazole ring is known for undergoing electrophilic and nucleophilic substitutions, leading to the formation of stable complexes with proteins. This interaction can inhibit or activate various biochemical pathways, influencing cellular processes such as apoptosis and cell proliferation .

Cellular Effects

Research indicates that this compound can modulate cell signaling pathways, impacting gene expression and cellular metabolism. Notably, it has demonstrated the ability to inhibit cancer cell proliferation by disrupting the cell cycle and inducing apoptosis .

In Vitro Studies

In vitro studies conducted by the National Cancer Institute (NCI) have shown that derivatives of thiazole compounds exhibit significant antitumor activity across various human cancer cell lines. The growth inhibition activity was defined in terms of the GI50 value, representing the concentration required to inhibit 50% of net cell growth.

| Cell Line | GI50 Value (µM) |

|---|---|

| K-562 (Leukemia) | 0.24 - 2.09 |

| MDA-MB-468 (Breast) | ≤ 0.4 |

| HCT-116 (Colon) | 0.18 - 0.93 |

These findings suggest that the compound may possess selective cytotoxic effects against certain cancer types .

Case Studies

One study focused on a series of indolyl-thiazole compounds similar to this compound. The results indicated that these compounds exhibited potent activity against leukemia and breast cancer cell lines, reinforcing the potential of indole-thiazole derivatives in cancer therapy .

Dosage Effects in Animal Models

In animal models, dosage variations have shown that lower doses can effectively inhibit tumor growth with minimal toxicity. This aspect is crucial for developing therapeutic strategies that maximize efficacy while minimizing adverse effects .

Metabolic Pathways and Pharmacokinetics

The compound undergoes metabolism primarily via cytochrome P450 enzymes in the liver, leading to the formation of active metabolites. Its transport across cell membranes is facilitated by ATP-binding cassette (ABC) transporters, which play a significant role in its bioavailability and distribution within tissues.

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for N-(2-(1H-indol-3-yl)ethyl)-2-(3-phenylureido)thiazole-4-carboxamide, and how do reaction conditions impact yield and purity?

- Answer : The synthesis typically involves multi-step protocols:

- Step 1 : Formation of the thiazole core via Hantzsch thiazole synthesis, using α-halo ketones and thiourea derivatives under reflux conditions .

- Step 2 : Introduction of the indole-ethyl group via nucleophilic substitution or amide coupling, often requiring anhydrous solvents (e.g., DMF) and catalysts like EDCI/HOBt .

- Step 3 : Urea linkage formation using phenyl isocyanate under inert atmospheres (N₂/Ar) to avoid side reactions .

- Critical Factors : Reaction temperature (60–80°C for urea coupling), stoichiometric ratios (1:1.1 for amine:isocyanate), and purification via column chromatography (silica gel, ethyl acetate/hexane) to achieve >95% purity .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

- Answer :

- ¹H/¹³C NMR : Assigns protons/carbons to confirm regiochemistry (e.g., indole NH at δ 10.2 ppm, thiazole C-H at δ 7.8–8.2 ppm) .

- HPLC : Validates purity (>98%) using C18 columns with acetonitrile/water gradients .

- HRMS : Confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 464.1522) with <2 ppm error .

- X-ray crystallography (if crystals obtained): Resolves stereochemical ambiguities in the urea-thiazole junction .

Q. What preliminary biological screening assays are recommended to evaluate its therapeutic potential?

- Answer :

- Anticancer Activity : MTT assays on cell lines (e.g., MCF-7, HepG2) with IC₅₀ calculations; compare to cisplatin controls .

- Enzyme Inhibition : Fluorescence-based assays for kinases (e.g., EGFR) or CYP450 isoforms, using ATP/NADPH depletion metrics .

- Solubility/Stability : Kinetic solubility in PBS (pH 7.4) and metabolic stability in liver microsomes (t₁/₂ >30 mins preferred) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

- Answer :

- Modify Substituents :

- Indole moiety : Replace with 5-methoxyindole to enhance lipophilicity (logP ↑) and blood-brain barrier penetration .

- Urea group : Test fluorinated phenyl rings (e.g., 4-CF₃) to improve target affinity via hydrophobic interactions .

- Assay Design : Parallel synthesis of analogs (10–20 derivatives) followed by dose-response curves (IC₅₀, EC₅₀) in 3D tumor spheroids .

- Computational Tools : Molecular docking (AutoDock Vina) to predict binding poses in EGFR (PDB: 1M17) .

Q. What advanced techniques resolve contradictions in reported solubility and bioavailability data?

- Answer :

- Dynamic Light Scattering (DLS) : Quantify aggregation tendencies in aqueous buffers (e.g., >500 nm particles indicate poor solubility) .

- Protonation State Analysis : pH-dependent solubility studies (pH 1–10) to identify optimal formulation pH .

- Co-crystallization : Co-formers like cyclodextrins or PEG improve solubility while maintaining crystallinity .

Q. How can target identification be systematically approached for this compound?

- Answer :

- Chemical Proteomics : Use biotinylated analogs for pull-down assays in cell lysates, followed by LC-MS/MS to identify binding proteins .

- CRISPR-Cas9 Screening : Genome-wide knockout libraries to pinpoint genes whose loss abrogates compound efficacy .

- SPR (Surface Plasmon Resonance) : Measure real-time binding kinetics (kₐ/kₐ) against recombinant targets (e.g., Bcl-2) .

Data Analysis & Methodological Challenges

Q. How should researchers address discrepancies in cytotoxicity data across different cell lines?

- Answer :

- Standardize Assay Conditions : Use identical media, serum concentrations (10% FBS), and incubation times (72 hrs) .

- Control for Efflux Pumps : Include inhibitors (e.g., verapamil for P-gp) to assess transporter-mediated resistance .

- Transcriptomic Profiling : RNA-seq of resistant vs. sensitive cells to identify overexpression of pro-survival genes (e.g., Bcl-xL) .

Q. What strategies validate the compound’s mechanism of action in complex biological systems?

- Answer :

- Phosphoproteomics : SILAC labeling to track kinase pathway modulation (e.g., MAPK/ERK) .

- In Vivo Imaging : PET/CT with ¹⁸F-labeled analogs to monitor tumor uptake in xenograft models .

- Gene Expression Panels : qRT-PCR arrays for apoptosis markers (e.g., Caspase-3, Bax/Bcl-2 ratio) .

Tables for Key Data

| Property | Method | Typical Result | Reference |

|---|---|---|---|

| LogP | HPLC (C18, isocratic) | 2.8 ± 0.3 | |

| Aqueous Solubility (µg/mL) | Shake-flask (pH 7.4) | 12.4 ± 1.2 | |

| Plasma Stability (t₁/₂, h) | Rat plasma, 37°C | 4.5 ± 0.6 | |

| IC₅₀ (MCF-7, µM) | MTT assay | 1.2 ± 0.1 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.